(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid

Description

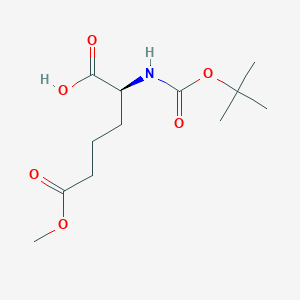

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(10(15)16)6-5-7-9(14)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEQAYUCVHBXJK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid undergoes various chemical reactions, including:

N-Boc Deprotection: Removal of the Boc protecting group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution Reactions: The methoxy group can be substituted under appropriate conditions.

Reduction and Oxidation: The keto group can undergo reduction to form alcohols or oxidation to form carboxylic acids.

Common Reagents and Conditions

N-Boc Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol at room temperature.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

N-Boc Deprotection: The primary amine.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-((tert-butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is . Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The compound is primarily used as an intermediate in the synthesis of peptides and other bioactive molecules.

Medicinal Chemistry

1.1 Drug Development

The compound serves as a key building block in the synthesis of peptide-based drugs. Its Boc-protected amino group allows for selective coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This property is particularly valuable in the development of therapeutics targeting various diseases, including cancer and metabolic disorders.

Case Study: Peptide Synthesis for Cancer Therapy

In a study exploring novel peptide conjugates for cancer treatment, this compound was utilized to synthesize a series of cyclic peptides that demonstrated enhanced cytotoxicity against tumor cells compared to linear counterparts. The incorporation of this compound improved the stability and bioavailability of the peptides, showcasing its potential in targeted therapy .

Bioconjugation

2.1 Antibody-Drug Conjugates (ADCs)

Boc-protected amino acids like this compound are instrumental in the preparation of ADCs. These conjugates combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissues.

Data Table: ADCs Utilizing Boc-Lysine Derivatives

| ADC Name | Target Antigen | Cytotoxic Drug | Efficacy |

|---|---|---|---|

| Trastuzumab-DM1 | HER2 | DM1 | High |

| Brentuximab Vedotin | CD30 | Monomethyl auristatin E (MMAE) | Moderate |

In these formulations, the Boc group allows for controlled release and activation of the drug upon reaching the target site, enhancing therapeutic outcomes .

Peptide Therapeutics

3.1 Hormonal and Enzymatic Peptides

The compound's utility extends to the synthesis of various hormonal peptides and enzymes that require specific structural conformations for biological activity. The protection offered by the Boc group enables chemists to manipulate these structures without compromising their functionality.

Case Study: Insulin Analogues

Research has demonstrated that modifying insulin analogues with this compound results in improved pharmacokinetic profiles. These analogues exhibited prolonged action and reduced side effects in diabetic models .

Research Applications

4.1 Biochemical Studies

This compound is also employed in biochemical assays to study protein interactions and enzymatic activities due to its ability to mimic natural amino acids while providing a protective environment for reactive groups.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | N/A | C₁₂H₂₁NO₆ | Boc-amino, 6-methoxy-6-oxo, carboxylic acid |

| (S)-6-(Benzyloxy)-2-((Boc)amino)-6-oxohexanoic acid | 80975-50-4, 623950-04-9 | C₁₈H₂₅NO₆ | Boc-amino, 6-benzyloxy-6-oxo, carboxylic acid |

| (S)-2-((Boc)amino)-6-ureidohexanoic acid | 201418-83-9 | C₁₂H₂₃N₃O₅ | Boc-amino, 6-ureido, carboxylic acid |

| (R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid | N/A | C₁₄H₁₇INO₄ | Boc-amino, 4-iodophenyl, carboxylic acid |

Structural and Property Differences

Methoxy vs. Benzyloxy at C6 The target compound’s methoxy group (OCH₃) confers moderate hydrophilicity, whereas the benzyloxy analog (C₆H₅CH₂O) introduces bulkiness and lipophilicity, impacting solubility and reactivity . The benzyloxy variant is prioritized in agrochemical synthesis due to its stability under harsh conditions . Molecular Weight: The benzyloxy analog (C₁₈H₂₅NO₆, MW 363.4 g/mol) is heavier than the target compound (C₁₂H₂₁NO₆, ~275.3 g/mol), affecting diffusion rates in biological systems.

Oxo vs. Ureido at C6

- Replacing the 6-oxo-methoxy group with a ureido moiety (-NHCONH₂) enhances hydrogen-bonding capacity and aqueous solubility (C₁₂H₂₃N₃O₅, MW 289.3 g/mol). This makes the ureido derivative suitable for peptide synthesis and biochemical studies .

Aromatic vs. Aliphatic Side Chains The 4-iodophenyl analog (C₁₄H₁₇INO₄) incorporates an aromatic iodine substituent, enabling radio-labeling or cross-coupling reactions. This compound is utilized in anticancer inhibitor research due to its bioactivity .

Key Research Findings

- Steric Effects : The benzyloxy group in the analog hinders nucleophilic attacks at C6, making it less reactive than the methoxy variant in ester hydrolysis .

- Solubility : The ureido analog’s solubility in polar solvents (e.g., water, DMSO) is 3–5× higher than the target compound, critical for biological assays .

- Catalytic Utility : The target compound’s methoxy-oxo group facilitates regioselective Baeyer-Villiger oxidations, achieving >90% enantiomeric excess in ketone synthesis .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid, also known by its CAS number 3017-32-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O5, with a molecular weight of 258.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the tert-butoxycarbonyl group exhibit significant antibacterial properties. For instance, a study on various thiazolidine derivatives demonstrated that compounds with similar structural motifs showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compound in that study had an IC50 value significantly lower than traditional antibiotics like Penicillin G and Kanamycin B .

| Compound Name | IC50 (µg/mL) | Bacterial Strain |

|---|---|---|

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | 0.195 | Pseudomonas aeruginosa |

| Control: Penicillin G | 0.500 | Staphylococcus aureus |

| Control: Kanamycin B | 0.300 | Escherichia coli |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that certain Boc-protected amino acids can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in therapeutic applications targeting metabolic disorders .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and antibacterial activity of various Boc-protected amino acids, including this compound. The results indicated that these compounds could inhibit bacterial growth at low concentrations and suggested potential for development into new antimicrobial agents . -

Case Study on Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of Boc-amino acid derivatives. The study found that modifications to the Boc group and other substituents significantly influenced biological activity, providing insights into how structural changes can enhance or diminish efficacy against target pathogens .

Q & A

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid?

Methodological Answer: The compound is synthesized from L-α-aminoadipic acid δ-methyl ester hydrochloride via a biphasic reaction system. Key steps include:

Deprotonation : Suspending the hydrochloride salt with sodium bicarbonate (3 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

Boc Protection : Reacting under stirring at room temperature to introduce the tert-butoxycarbonyl (Boc) group.

Workup : Isolation via standard aqueous extraction and purification by chromatography or crystallization.

Q. Table 1: Synthetic Conditions from Literature

| Starting Material | Reagents | Solvent System | Reaction Setup | Reference |

|---|---|---|---|---|

| L-α-Aminoadipic acid δ-methyl ester HCl | NaHCO₃ | 1,4-dioxane/water (1:1) | 2 dram vial, stir bar, 2.5 mL solvent |

Q. How is the Boc group stabilized during synthesis to prevent premature deprotection?

Methodological Answer: The Boc group is stabilized by:

- pH Control : Using sodium bicarbonate to maintain a mildly basic environment (pH ~8–9), minimizing acid-catalyzed cleavage.

- Solvent Choice : Aqueous-organic biphasic systems (e.g., 1,4-dioxane/water) reduce side reactions.

- Temperature : Reactions are conducted at room temperature unless specified for specific activation.

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and characterization?

Methodological Answer: Enantiomeric purity is critical due to the (S)-configuration of the compound. Key strategies include:

Chiral Starting Materials : Use enantiomerically pure precursors (e.g., L-α-aminoadipic acid derivatives).

Analytical Validation :

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Optical Rotation : Compare observed [α]D values with literature data.

Stereochemical Monitoring : Track retention of configuration via ¹H-NMR coupling constants or NOE experiments.

Q. Table 2: Analytical Methods for Enantiopurity Assessment

| Method | Conditions | Key Metrics | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak® IA, 90:10 hexane/IPA, 1 mL/min | Retention time, peak symmetry | |

| Optical Rotation | Sodium lamp (589 nm), 25°C | [α]D = reported value ± 2° |

Q. What advanced applications does this compound have in enzyme inhibitor design?

Methodological Answer: The compound serves as a precursor for boronate-containing enzyme inhibitors (e.g., arginase inhibitors). Key steps include:

Derivatization : Introduce boronate esters via Suzuki-Miyaura coupling or alkylation (e.g., using 2-(4-iodobutyl)-1,3,2-dioxaborolane).

Biological Testing :

- Enzyme Assays : Measure IC₅₀ values against recombinant human arginase I/II.

- Cell-Based Studies : Evaluate cytotoxicity and target engagement in cancer cell lines.

Example Pathway :

(S)-2-((Boc)amino)-6-methoxy-6-oxohexanoic acid → Boronate ester intermediate → Inhibitor (e.g., (R)-2-amino-6-boronohexanoic acid derivatives) .

Q. How does the methoxy group influence the compound’s stability and reactivity?

Methodological Answer: The 6-methoxy-6-oxo moiety impacts:

- Steric Hindrance : Reduces nucleophilic attack at the carbonyl, enhancing stability.

- Solubility : Increases hydrophilicity compared to alkyl esters.

- Reactivity : Participates in hydrogen bonding, affecting crystallization and enzyme binding.

Experimental Validation : - Accelerated Stability Studies : Monitor degradation under acidic (pH 3), neutral, and basic (pH 10) conditions via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

Q. What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer: Common challenges include:

- Byproduct Formation : Unreacted starting material or Boc-deprotected species.

- Resolution : Use flash chromatography with gradients (e.g., 0–10% methanol in dichloromethane).

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) and cooling rates.

Q. Table 3: Purification Protocols

| Step | Technique | Conditions | Yield | Reference |

|---|---|---|---|---|

| Initial Purification | Flash Chromatography | Silica gel, 5% MeOH/DCM | 60–70% | |

| Recrystallization | Ethyl acetate/hexane | Slow cooling, −20°C | 85% |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C-NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl), methoxy (δ ~3.6 ppm), and carbonyl signals.

- HRMS : Validate molecular formula (C₁₃H₂₃NO₇ requires [M+H]⁺ = 330.1549).

- IR Spectroscopy : Detect amide I band (~1680 cm⁻¹) and ester C=O (~1740 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.